Sinensetin

Description

This compound has been reported in Citrus leiocarpa, Citrus myrtifolia, and other organisms with data available.

isolated from citrus fruit; exhibit antiadhesive action on platelets

Properties

IUPAC Name |

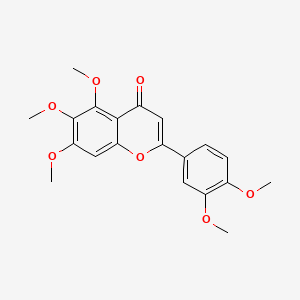

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNXYDUQXAUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177626 | |

| Record name | Sinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-27-6 | |

| Record name | Sinensetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinensetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,3',4'-Pentamethoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINENSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240LNZ51AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Sinensetin: Chemical Structure, Properties, and Biological Activities

Sinensetin, a polymethoxylated flavone found in citrus peels and the plant Orthosiphon stamineus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and spectroscopic properties, and its multifaceted biological effects, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction, analysis, and the evaluation of its biological activities are also presented to support further research and drug development endeavors.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one.[1] Its structure is characterized by a flavone backbone with five methoxy groups, which contribute to its lipophilicity and oral bioavailability. The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |

| Synonyms | 3',4',5,6,7-Pentamethoxyflavone, Pedalitin permethyl ether |

| CAS Number | 2306-27-6 |

| Molecular Formula | C₂₀H₂₀O₇ |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 372.37 g/mol | [1] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 174-176 °C | [3] |

| Boiling Point | 547.8 ± 50.0 °C (Predicted) | [3] |

| Solubility | Soluble in DMSO, methanol, ethanol; Sparingly soluble in aqueous solutions | [3][4] |

| logP | 2.634 (Estimated) | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Data | Reference |

| UV-Vis (λmax) | 215, 241, 327 nm (in DMF) | [4] |

| Mass Spectrometry | [M+H]⁺ at m/z 373.12817 | [1] |

While detailed, consolidated 1H and 13C NMR data with specific chemical shifts and coupling constants are dispersed across various sources, the general spectral features are consistent with the pentamethoxyflavone structure.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, anti-obesity, and neuroprotective activities. These effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[6][7]

References

- 1. This compound Enhances Adipogenesis and Lipolysis by Increasing Cyclic Adenosine Monophosphate Levels in 3T3-L1 Adipocytes [jstage.jst.go.jp]

- 2. This compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis and autophagy in the treatment of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. This compound suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates LPS-induced inflammation by regulating the protein level of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

Sinensetin: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinensetin, a polymethoxylated flavone, has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the natural sources of this compound and the intricate biosynthetic pathways leading to its formation. Detailed experimental protocols for extraction, isolation, and quantification are presented, alongside a quantitative summary of its occurrence in various plant species. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in various Citrus species and the medicinal herb Orthosiphon stamineus (also known as Orthosiphon aristatus).[1][5] In citrus fruits, this compound is particularly abundant in the peels.[1]

The concentration of this compound can vary significantly depending on the plant species, variety, geographical location, and extraction method. A summary of reported this compound content in various natural sources is presented in Table 1.

Table 1: Quantitative Analysis of this compound in Natural Sources

| Plant Species | Part of Plant | Extraction/Quantification Method | This compound Content | Reference |

| Citrus sinensis (Sweet Orange) | Dried Peels | Not Specified | 13.4 mg / 955 g | [2][5] |

| Citrus sinensis (Newhall variety) | Peels | Supercritical Fluid Extraction, HPLC-UV/DAD | 17.36 mg/g of extract | [5] |

| Citrus reticulata (Tangerine) | Peels | Column Chromatography, Preparative TLC | 23.4 mg / 100 mg of ethyl acetate extract | [5] |

| Citrus reticulata | Dried Peels | Silica Gel Column Chromatography | 38.8 mg / 500 g | [5] |

| Citrus reticulata | Peels | HSCCC, Preparative HPLC | 27.7 mg from an unspecified amount | [3][5] |

| Orthosiphon stamineus | Leaves | HPTLC | 0.470 - 1.335 mg/g of extract | [6] |

| Orthosiphon stamineus | Leaves | TLC-Imaging Densitometry | 0.32% in acetone-water (70:30) extract | [7][8] |

| Orthosiphon stamineus | Leaves | TLC-Imaging Densitometry | 0.15% in methanol-water (1:1) extract | [7][8] |

| Orthosiphon stamineus | Leaves | TLC-Imaging Densitometry | 0.36% in 50% methanol extract | [9] |

| Orthosiphon stamineus (Indonesia) | Leaves | TLC-Densitometry | 0.0238 - 0.1533 mg/g | [10] |

| Imperata cylindrica (roots) | Methanol Extract | HPLC | 32.348 mg/kg of extract | [11] |

Biosynthesis of this compound

This compound is a product of the flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway.[12] The biosynthesis commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is subsequently modified to yield a diverse array of flavonoid compounds.[12][13]

The key steps leading to the formation of the flavone backbone and subsequent methoxylation to yield this compound are outlined below.

Phenylpropanoid Pathway and Chalcone Formation

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA. This is followed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone.[12][14]

Flavanone and Flavone Formation

Naringenin chalcone undergoes isomerization, facilitated by Chalcone Isomerase (CHI) , to produce the flavanone naringenin.[12][14] Naringenin serves as a crucial intermediate. It can be hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H) to form dihydrokaempferol, a precursor for flavonols and anthocyanins.[15][16][17][18][19] Alternatively, flavanones can be directly converted to flavones by Flavone Synthase (FNS) .[13]

Hydroxylation and Methylation

The B-ring of the flavonoid structure can undergo hydroxylation at the 3' and 5' positions, catalyzed by Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) , respectively.[20][21][22] These hydroxylation patterns are critical for the subsequent methylation steps that lead to polymethoxylated flavonoids like this compound. The final steps in this compound biosynthesis involve a series of methylation reactions catalyzed by O-methyltransferases (OMTs) , which add methyl groups to the hydroxyl moieties on the flavonoid backbone. While the specific OMTs responsible for the complete methylation pattern of this compound are not fully elucidated in all plant species, it is this extensive methylation that defines its chemical structure and biological activity.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on commonly cited experimental procedures.

Extraction

Objective: To extract this compound and other flavonoids from the plant matrix.

Methodology:

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., citrus peels, O. stamineus leaves) to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate or sonicate the powdered plant material with a suitable solvent. Common solvents include methanol, ethanol, acetone, or mixtures with water (e.g., 70% acetone, 50% methanol).[7][8][9]

-

The ratio of plant material to solvent is typically in the range of 1:10 to 1:20 (w/v).

-

Extraction can be performed at room temperature or with gentle heating (e.g., 40°C) for a defined period (e.g., 1-2 hours).[6]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Solvent Partitioning (Optional): The crude extract can be suspended in water and partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to fractionate the components. This compound, being a moderately polar compound, will typically be enriched in the ethyl acetate fraction.

-

Column Chromatography:

-

Subject the crude extract or the enriched fraction to column chromatography.

-

Stationary Phase: Silica gel is commonly used. Sephadex LH-20 can also be employed for size-exclusion chromatography.[5]

-

Mobile Phase: A gradient of non-polar to polar solvents is used for elution. A common solvent system is a gradient of n-hexane and ethyl acetate.[11]

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (pHPLC):

-

Collect fractions from the column and monitor for the presence of this compound using analytical TLC or HPLC.

-

Pool the fractions containing this compound and subject them to further purification using pTLC or pHPLC for final isolation of the pure compound.[5]

-

Quantification

Objective: To determine the concentration of this compound in an extract or sample.

3.3.1. High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Stationary Phase: A C18 reversed-phase column is typically used.[11]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol). For example, a mobile phase of 0.1% formic acid, acetonitrile, and methanol (40:50:10).[11]

-

Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 334 nm.[10][23]

-

Quantification: Prepare a calibration curve using a certified this compound standard at various concentrations. Inject the samples and quantify the amount of this compound by comparing the peak area to the standard curve.

3.3.2. Thin-Layer Chromatography (TLC) - Densitometry

Methodology:

-

Sample Application: Apply known volumes of the sample extracts and this compound standards onto the TLC plate as bands.

-

Mobile Phase: A mixture of solvents such as chloroform and ethyl acetate (6:4, v/v) or toluene and ethyl acetate (5:7, v/v) with a drop of formic acid.[6][10][23]

-

Development: Develop the plate in a saturated chamber.

-

Detection and Quantification: After development, dry the plate and scan it using a TLC scanner or densitometer at the λmax of this compound (around 334 nm).[10][23] Quantify by comparing the peak area of the sample to a calibration curve generated from the standards.

Structural Characterization

Objective: To confirm the identity and structure of the isolated this compound.

3.4.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI-MS), this compound (molecular weight 372.37 g/mol ) will typically show a protonated molecule [M+H]⁺ at m/z 373.[24][25] Fragmentation analysis can help in identifying the loss of methyl groups and other structural features.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern of the methoxy groups on the flavonoid skeleton.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The quantitative data presented in a tabular format offers a clear comparison of this compound content across different plant species. The outlined experimental protocols and biosynthetic pathway diagrams serve as practical resources for researchers. A thorough understanding of these aspects is crucial for the efficient extraction, characterization, and potential development of this compound as a therapeutic agent. Further research into the specific enzymes involved in the final methylation steps of this compound biosynthesis could open avenues for its biotechnological production.

References

- 1. Frontiers | this compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 2. This compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Portable Document Format (PDF) [111.68.103.26]

- 7. Quantification and enrichment of this compound in the leaves of <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]

- 8. eprints.ums.edu.my [eprints.ums.edu.my]

- 9. pjsir.org [pjsir.org]

- 10. japsonline.com [japsonline.com]

- 11. phcogj.com [phcogj.com]

- 12. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 13. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 20. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Expression of flavonoid 3'-hydroxylase is controlled by P1, the regulator of 3-deoxyflavonoid biosynthesis in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

Sinensetin: A Multi-Targeted Agent in Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin, a polymethoxylated flavone found in citrus peels and Orthosiphon stamineus, has emerged as a promising natural compound with potent anticancer activities.[1][2] Extensive in-vitro and in-vivo studies have demonstrated its ability to impede cancer progression through the modulation of a multitude of cellular signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting metastasis and angiogenesis. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. This is achieved through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.

In human T-cell lymphoma Jurkat cells, this compound triggers apoptosis by activating the reactive oxygen species (ROS)/c-Jun N-terminal kinase (JNK) signaling pathway and inhibiting the Akt/mTOR signaling pathways.[3] This leads to a loss of mitochondrial membrane potential and subsequent cleavage of caspases-3, -8, and -9, as well as poly(ADP-ribose) polymerase (PARP).[3]

In breast cancer cells (MCF7 and MDA-MB-231), this compound upregulates the expression of cleaved-caspase 3 and cleaved-caspase 9, while decreasing the Bcl-2/Bax ratio, which is a key indicator of apoptosis induction.[4][5] Similarly, in gallbladder adenocarcinoma cells, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[6]

Cell Cycle Arrest

By interfering with the cell cycle machinery, this compound halts the proliferation of cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound induces G1-phase cell cycle arrest.[7] This is associated with the upregulation of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in controlling cell cycle progression.[7] Furthermore, this compound has been shown to induce G0/G1 phase cell cycle arrest in human umbilical vein endothelial cells (HUVECs), contributing to its anti-angiogenic effects.[8]

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

This compound demonstrates significant potential in curbing the metastatic spread of cancer by targeting EMT, a process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize.

In breast cancer cells, this compound suppresses metastasis and EMT by inhibiting the Wnt/β-catenin signaling pathway.[4][9] This leads to the downregulation of key EMT markers, including Vimentin, Slug, Snail, and Twist, and the upregulation of E-cadherin.[4] In gallbladder cancer, this compound impedes cell migration and invasion, a process accompanied by the downregulation of matrix metalloproteinase (MMP)-2 and upregulation of MMP-9.[6] The inhibitory effect on invasion and EMT has also been observed in NSCLC cells through the inactivation of the AKT/β-catenin axis.[10]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting the vascular endothelial growth factor (VEGF) signaling pathway. In liver cancer, this compound inhibits angiogenesis by targeting the VEGF/VEGFR2/AKT signaling cascade.[11] It has been shown to repress VEGF expression by downregulating hypoxia-inducible factor (HIF)-1α.[11] In HUVECs, this compound represses migration, tube formation, and induces apoptosis.[11]

Induction of Autophagy

Autophagy, a cellular self-digestion process, can have a dual role in cancer. This compound has been shown to induce autophagic cell death in certain cancer types. In human T-cell lymphoma Jurkat cells, this compound treatment triggers autophagy, as evidenced by the formation of acidic vacuoles and upregulation of LC3-II and beclin-1.[3] In hepatocellular carcinoma HepG2 cells, this compound induces autophagic cell death through the p53-mediated AMPK/mTOR signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 131.5 | [4] |

| MDA-MB-231 | Breast Cancer | 97.45 | [4] |

| MDA-MB-468 | Breast Cancer | 0.2 | [8] |

| A549 | Non-Small Cell Lung Cancer | 81.46 | [10] |

| H1299 | Non-Small Cell Lung Cancer | 93.15 | [10] |

| Jurkat | T-cell Lymphoma | ~50-100 (significant inhibition) | [8] |

| HepG2 | Hepatocellular Carcinoma | >100 | [4] |

| CHO | Chinese Hamster Ovary | 10 | [13] |

| HeLa | Cervical Cancer | 50 | [13] |

Table 2: Effects of this compound on Key Protein Expression

| Cell Line | Protein | Change in Expression | Reference |

| MCF7, MDA-MB-231 | Cleaved Caspase-3 | Upregulated | [4] |

| MCF7, MDA-MB-231 | Cleaved Caspase-9 | Upregulated | [4] |

| MCF7, MDA-MB-231 | Bcl-2/Bax Ratio | Decreased | [4] |

| TJ-GBC2 | Bcl-2 | Downregulated | [6] |

| TJ-GBC2 | Bax | Upregulated | [6] |

| NSCLC cells | p21 | Upregulated | [7] |

| MCF7, MDA-MB-231 | Vimentin, Slug, Snail, Twist | Downregulated | [4] |

| MCF7, MDA-MB-231 | E-cadherin | Upregulated | [4] |

| TJ-GBC2 | MMP-2 | Downregulated | [14] |

| TJ-GBC2 | MMP-9 | Upregulated | [6] |

| Jurkat | LC3-II, Beclin-1 | Upregulated | |

| HIRI model | BAX, Cleaved Caspase-3 | Downregulated | [15] |

| HIRI model | Bcl-2 | Upregulated | [15] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic signaling pathway.

Caption: this compound's inhibition of metastasis and EMT.

Caption: Anti-angiogenic mechanism of this compound.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][16]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][6]

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.[10][17]

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PBS.

-

Add 5 µL of RNase A and incubate for 30 minutes at 37°C.

-

Add 10 µL of PI and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.[11][18]

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse treated and control cells and determine protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.[19][20][21]

-

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

-

Procedure:

-

For the invasion assay, coat the top of the Transwell insert with Matrigel and allow it to solidify.

-

Seed 5 x 10⁴ cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Endothelial Cell Tube Formation Assay

This in-vitro assay models angiogenesis by assessing the ability of endothelial cells to form capillary-like structures.[1][8][12]

-

Materials:

-

96-well plate

-

Matrigel or other basement membrane extract

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30 minutes.

-

Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated wells in medium containing various concentrations of this compound or a vehicle control.

-

Incubate for 6-12 hours at 37°C.

-

Observe the formation of tube-like structures under a microscope.

-

Quantify the tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.

-

Conclusion

This compound is a promising natural anticancer agent that operates through a complex and interconnected network of signaling pathways. Its ability to simultaneously induce apoptosis and autophagy, halt the cell cycle, and inhibit metastasis and angiogenesis underscores its potential as a multi-targeted therapeutic. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound in oncology. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in cancer patients.

References

- 1. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 3. kumc.edu [kumc.edu]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 9. promocell.com [promocell.com]

- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 12. ibidi.com [ibidi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound attenuates hepatic ischemia-reperfusion injury through suppressing GRP78/CHOP-mediated endoplasmic reticulum (ER) stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 20. clyte.tech [clyte.tech]

- 21. corning.com [corning.com]

The Pharmacological Potential of Polymethoxylated Flavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polymethoxylated flavonoids (PMFs), a unique class of flavonoids predominantly found in citrus peels, are gaining significant attention within the scientific community for their diverse and potent pharmacological activities. Characterized by the presence of multiple methoxy groups on their flavonoid backbone, PMFs exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of the core pharmacological activities of PMFs, focusing on their anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activities of Polymethoxylated Flavonoids

PMFs have demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that govern cell growth, survival, and metastasis.

Quantitative Data: Antiproliferative Activity of Key PMFs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of notable PMFs against various human cancer cell lines, providing a comparative view of their potency.

| PMF | Cancer Cell Line | IC50 (µM) | Citation |

| Nobiletin | Caco-2 (Colon) | 403.6 (24h), 264 (48h), 40 (72h) | [1] |

| MCF-7 (Breast) | 200 | [2] | |

| T47D (Breast) | 200 | [2] | |

| Anaplastic Thyroid Cancer (T235, T238) | ~100 | [3] | |

| Tangeretin | MDA-MB-468 (Breast) | 0.25 | [4] |

| MCF-7 (Breast) | 39.3 | [4] | |

| A549 (Lung) | 118.5 | ||

| HT-29 (Colon) | Not specified, but inhibits proliferation | [5] | |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 (Lung) | 208.6 | |

| Isosinensetin | A549 (Lung) | 197.6 |

Key Signaling Pathways in PMF-Mediated Anticancer Activity

PMFs exert their anticancer effects by targeting critical signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt pathway by tangeretin, a common mechanism observed in various cancers.

Anti-inflammatory Properties of Polymethoxylated Flavonoids

Chronic inflammation is a key contributor to various diseases. PMFs have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data: Inhibition of Nitric Oxide Production

A common metric for assessing anti-inflammatory activity is the inhibition of nitric oxide (NO), a key inflammatory mediator. The table below presents data on the inhibitory effects of various flavonoids on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Flavonoid | IC50 for NO Inhibition (µM) | Citation |

| Apigenin | 23 | [6] |

| Wogonin | 17 | [6] |

| Luteolin | 27 | [6] |

| Quercetin | >100 | [6] |

| Naringenin | >100 | [6] |

Key Signaling Pathways in PMF-Mediated Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation. Nobiletin has been shown to inhibit this pathway, thereby reducing the expression of inflammatory genes.

Neuroprotective Effects of Polymethoxylated Flavonoids

Emerging evidence suggests that PMFs can cross the blood-brain barrier and exert neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.

Quantitative Data: Reduction of Beta-Amyloid in an Alzheimer's Disease Mouse Model

Nobiletin has been shown to reduce the burden of beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, in transgenic mouse models.

| PMF | Animal Model | Treatment Duration | Reduction in Guanidine-soluble Aβ (1-40 & 1-42) | Citation |

| Nobiletin | APP-SL 7-5 Tg mice | 4 months | Markedly reduced | [7] |

| Nobiletin | 3xTg-AD mice | 3 months | Reduced soluble Aβ1-40 |

Experimental Workflow: Assessing Neuroprotection in an Alzheimer's Disease Mouse Model

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a PMF in a transgenic mouse model of Alzheimer's disease.

Metabolic Regulation by Polymethoxylated Flavonoids

PMFs have shown promise in managing metabolic disorders by improving glucose and lipid metabolism. They can influence key metabolic pathways and modulate the expression of genes involved in energy homeostasis.

Quantitative Data: Effects on Glucose and Lipid Metabolism in Animal Models

Studies in animal models of metabolic disease have demonstrated the beneficial effects of PMFs on key metabolic parameters.

| PMF Treatment | Animal Model | Key Findings | Citation |

| PMF extract (62.5 & 125 mg/kg/day) | Fructose-induced insulin resistant hamsters | Decreased serum triglycerides and cholesterol; improved glucose tolerance. | [8] |

| PMF extract (62.5 & 125 mg/kg/day) | High-fat diet-induced obese rats | Reduced body weight and improved blood lipid levels; reduced blood glucose and insulin resistance. | [9] |

| Tangeretin | High-fat diet-induced obese mice | Ameliorated body weight gain, liver steatosis, and insulin resistance. | [6] |

Key Signaling Pathways in PMF-Mediated Metabolic Regulation

The MAPK/ERK pathway is involved in cellular processes including glucose metabolism. PMFs can modulate this pathway to improve metabolic health.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of PMF pharmacology.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of PMFs on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the PMF dissolved in a suitable solvent (e.g., DMSO) and incubate for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of PMFs on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and NF-κB.

-

Cell Lysis: Treat cells with the PMF for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., p-Akt, Akt, p-p65, p65) overnight at 4°C.[2][7][12][13][14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the effect of PMFs on the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours, pre-treat the cells with the PMF for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][4][15][16][17]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the unstimulated control.

Immunofluorescence Staining for Neuronal Markers

This protocol is used to visualize the effect of PMFs on neuronal morphology and protein localization in cell culture or brain tissue sections.

-

Fixation: Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes.

-

Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against the neuronal marker of interest (e.g., β-amyloid, p-tau) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[18][19][20][21]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion

Polymethoxylated flavonoids represent a highly promising class of natural compounds with a broad spectrum of pharmacological activities. Their potent anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects, coupled with their favorable pharmacokinetic properties, position them as strong candidates for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these remarkable molecules. Continued research into the precise mechanisms of action and clinical efficacy of PMFs is warranted to translate these preclinical findings into tangible benefits for human health.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. bio-rad.com [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. bowdish.ca [bowdish.ca]

- 5. researchgate.net [researchgate.net]

- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Citrus polymethoxylated flavones improve lipid and glucose homeostasis and modulate adipocytokines in fructose-induced insulin resistant hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effect of polymethoxylated flavonoids on glucose and lipid metabolism in rat model of obesity induced by a high-fat diet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. bosterbio.com [bosterbio.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pharma.uzh.ch [pharma.uzh.ch]

- 19. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 20. ibidi.com [ibidi.com]

- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

The Bioavailability and Metabolism of Dietary Sinensetin: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinensetin, a polymethoxylated flavonoid found predominantly in citrus peels and Orthosiphon stamineus, has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding its bioavailability and metabolic fate is paramount for the development of this compound-based nutraceuticals and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of dietary this compound. Quantitative data from in vivo and in vitro studies are summarized, detailed experimental protocols are provided, and key metabolic pathways are illustrated to serve as a valuable resource for researchers in the field.

Bioavailability of this compound

The oral bioavailability of this compound is generally considered to be low, a common characteristic of many flavonoids. However, studies in rat models have provided quantitative insights into its pharmacokinetic profile.

Pharmacokinetic Parameters in Rats

A key study by Wang et al. (2021) investigated the pharmacokinetics of pure this compound in Sprague-Dawley rats following a single oral administration of 100 mg/kg. The key pharmacokinetic parameters for this compound and its primary metabolites in plasma are presented in Table 1.[1]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma after Oral Administration (100 mg/kg) [1]

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/mL*h) |

| This compound | 13.2 ± 2.1 | 0.5 | 45.7 ± 8.3 |

| 4'-demethylthis compound | 25.8 ± 4.5 | 2 | 189.6 ± 33.7 |

| 6-demethylthis compound | 18.9 ± 3.3 | 1 | 98.2 ± 17.5 |

| 3'-demethylthis compound | 15.6 ± 2.8 | 1 | 81.3 ± 14.9 |

| 7-demethylthis compound | 9.8 ± 1.7 | 2 | 55.4 ± 10.1 |

| 5-demethylthis compound | 6.5 ± 1.2 | 4 | 42.1 ± 7.8 |

Data are presented as mean ± standard deviation.

These findings indicate that this compound is rapidly absorbed, reaching its maximum plasma concentration within 30 minutes. However, the parent compound is quickly metabolized, with its demethylated metabolites showing higher concentrations and longer circulation times in plasma.

Metabolism of this compound

This compound undergoes extensive metabolism, primarily through demethylation and subsequent conjugation reactions. The liver and gut microbiota are the main sites of these biotransformations.

In Vivo Metabolism in Rats

Studies have identified several metabolites of this compound in rat urine, plasma, and feces. The primary metabolic pathway involves the demethylation of the methoxy groups on the flavonoid backbone.[1][2]

Wang et al. (2021) successfully identified and quantified five mono-demethylated metabolites of this compound in rats.[1] The major metabolites found were 4'-demethylthis compound, 6-demethylthis compound, and 3'-demethylthis compound.[1] Another study by Wei et al. (2013) also identified four demethylated metabolites in rat urine, including a sulfated conjugate of 7-hydroxy-5,6,3',4'-tetramethoxyflavone.[2]

The metabolic fate of this compound can be visualized as a multi-step process, as depicted in the following diagram.

References

- 1. Biotransformation and Quantification of this compound and Its Metabolites in Plasma, Urine, and Feces of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound metabolites in rat urine by an isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinensetin's Role in Inhibiting P-glycoprotein: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Multidrug resistance (MDR) remains a significant impediment to successful chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from cancer cells. Sinensetin, a polymethoxylated flavonoid found in citrus fruits and Orthosiphon aristatus, has emerged as a potent chemosensitizer capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological and experimental workflows.

Mechanism of P-glycoprotein Inhibition by this compound

This compound reverses P-gp-mediated multidrug resistance through a multi-faceted approach. Its primary mechanisms involve enhancing intracellular drug accumulation, potentially downregulating P-gp expression, and exhibiting a non-competitive mode of inhibition.

-

Increased Intracellular Drug Accumulation: this compound effectively inhibits the efflux function of P-gp. In P-gp-overexpressing cells, such as the AML-2/D100 human acute myeloid leukemia cell line, this compound treatment leads to a significant, concentration-dependent increase in the intracellular accumulation of P-gp substrates like vincristine and the fluorescent dye rhodamine 123[1][2][3]. This restoration of intracellular drug concentration allows cytotoxic agents to reach their therapeutic targets within the cancer cell.

-

Downregulation of P-gp Expression: Unlike many first- and second-generation P-gp inhibitors (e.g., verapamil and cyclosporin A) which can paradoxically increase P-gp expression over time, this compound has been observed to decrease P-gp protein levels[1][2][3]. When administered for 72 hours at its maximum non-cytotoxic concentration (25 µM) to AML-2/D100 cells, this compound led to a noticeable reduction in P-gp levels as determined by Western blot analysis[2]. This suggests a potential transcriptional or post-transcriptional regulatory role, offering a significant advantage for long-term chemosensitization strategies.

-

Non-Competitive Inhibition: Mechanistic studies, including azidopine-binding assays, indicate that this compound does not directly compete with substrates for the P-gp binding site[1][3]. While verapamil and cyclosporin A partially inhibit the binding of the photoaffinity label azidopine to P-gp, this compound shows no such effect[1][3]. This suggests an allosteric or indirect mechanism of inhibition, distinguishing it from many competitive inhibitors. Furthermore, cytotoxicity assays have shown that this compound itself is not a substrate for P-gp, meaning its own concentration and efficacy are not compromised by P-gp-mediated efflux[1].

Quantitative Analysis of this compound's Efficacy

The inhibitory and chemosensitizing effects of this compound have been quantified across various in vitro models. The data highlights its potency, which is often comparable to established P-gp inhibitors like verapamil.

| Parameter | Cell Line | Substrate / Drug | IC50 Value (µM) | Chemosensitizing Index (CI) | Reference |

| Chemosensitization | AML-2/D100 | Vincristine | 1.14 | 72.28 | [2][4] |

| Chemosensitization | AML-2/D100 | Vincristine | > 3.2 | > 125 | [2][4] |

| P-gp Inhibition | Caco-2 | Talinolol | 3.9 | - | [4] |

Table 1: In Vitro Potency of this compound in P-glycoprotein Inhibition.

In comparative studies, this compound's chemosensitizing effect was found to be 10-fold and 18-fold higher than that of the related flavonoids 5,7,3',4'-tetramethoxyflavone and 3,7-dihydroxy-3',4'-dimethoxyflavone, respectively[1][3]. Its IC50 value of 1.14 µM in reversing vincristine resistance is comparable to that of verapamil (IC50 = 1.07 µM) and cyclosporine A (IC50 = 0.87 µM) in the same cell line[4][5].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's interaction with P-glycoprotein.

Rhodamine 123 (Rho123) Accumulation Assay via Flow Cytometry

This assay quantifies the efflux activity of P-gp by measuring the intracellular accumulation of its fluorescent substrate, Rho123. Inhibition of P-gp results in higher intracellular fluorescence.

Materials:

-

P-gp-overexpressing cells (e.g., AML-2/D100, K562/ADM, MCF7/ADR) and parental sensitive cells.

-

Rhodamine 123 (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Verapamil or Cyclosporin A (positive controls).

-

Phosphate-Buffered Saline (PBS).

-

Cell culture medium (e.g., RPMI-1640 or DMEM).

-

Flow cytometer with 488 nm excitation laser.

Procedure:

-

Cell Preparation: Seed cells at a density of 1 x 10⁶ cells/mL and culture overnight.

-

Pre-incubation: Harvest cells, wash with PBS, and resuspend in serum-free medium. Pre-incubate the cells with various concentrations of this compound (or controls) for 30-60 minutes at 37°C.

-

Rho123 Staining: Add Rho123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.

-

Washing: Stop the accumulation by placing the cells on ice. Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove extracellular Rho123.

-

Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence using a flow cytometer, typically through the FITC channel (Ex: 488 nm, Em: ~525 nm).

-

Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. An increase in MFI in this compound-treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of P-gp, which is stimulated by its substrates. Inhibitors can either further stimulate or inhibit this activity.

Materials:

-

P-gp-containing membranes (e.g., from Sf9 cells infected with a baculovirus carrying the MDR1 cDNA, or from P-gp-overexpressing cancer cells).

-

ATP detection reagent (e.g., P-gp-Glo™ Assay System).

-

Verapamil (control substrate).

-

Sodium orthovanadate (Na₃VO₄), a P-gp ATPase inhibitor.

-

This compound.

-

Assay buffer.

Procedure:

-

Reaction Setup: In a 96-well plate, add P-gp membranes to the assay buffer.

-

Inhibitor/Substrate Addition: Add this compound at various concentrations. Include control wells with buffer only (basal activity), a known P-gp substrate like verapamil (stimulated activity), and Na₃VO₄ (inhibited activity).

-

Initiate Reaction: Add MgATP to initiate the ATPase reaction. Incubate at 37°C for 20-40 minutes.

-

Signal Detection: Stop the reaction and add the ATP detection reagent. This reagent measures the amount of remaining ATP by generating a luminescent signal. The decrease in luminescence is proportional to the ATPase activity.

-

Analysis: The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of Na₃VO₄ from the activity observed in its absence. The effect of this compound is then determined by comparing the activity in its presence to the basal activity.

Western Blot for P-glycoprotein Expression

This technique is used to quantify changes in P-gp protein levels following treatment with a compound.

Materials:

-

P-gp-overexpressing cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibody against P-gp (e.g., C219 or UIC2).

-

Primary antibody against a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Treat P-gp-overexpressing cells with this compound at a non-cytotoxic concentration (e.g., 25 µM) for an extended period (e.g., 72 hours).

-

Protein Extraction: Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-P-gp antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Re-probe the membrane with an antibody for a loading control. Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to the loading control to determine the relative change in P-gp expression.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

Potential Signaling Pathway for P-gp Downregulation

Conclusion

This compound demonstrates significant potential as a second-generation P-glycoprotein inhibitor for overcoming multidrug resistance in cancer therapy. Its ability to reverse resistance at low micromolar concentrations, coupled with a favorable mechanism that includes the downregulation of P-gp expression without being a substrate itself, positions it as a promising candidate for further preclinical and clinical investigation[1]. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers aiming to explore the utility of this compound and other flavonoids as effective chemosensitizing agents in drug development pipelines.

References

- 1. Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

initial in-vitro studies of sinensetin's bioactivity

An In-depth Technical Guide on the Initial In-Vitro Studies of Sinensetin's Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies investigating the bioactivity of this compound, a polymethoxylated flavonoid found in various citrus fruits and Orthosiphon aristatus. The document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and workflows involved in its observed anticancer, anti-inflammatory, and anti-angiogenic effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative results from various in-vitro studies on this compound, focusing on its effects on cell proliferation, apoptosis, cell cycle, and enzyme inhibition.

Anticancer Activity: Cytotoxicity and Proliferation

| Cell Line | Cancer Type | Assay | IC50 Value / Effect | Citation |

| Breast Cancer | ||||

| MDA-MB-468 | Breast Adenocarcinoma | MTT | 0.2 µM | [1] |

| MCF-7 | Breast Cancer (ER+) | CCK-8 | 131.5 µM | [2] |

| MDA-MB-231 | Breast Cancer (ER-) | CCK-8 | 97.45 µM | [2] |

| MCF-10A | Normal Breast Epithelial | MTT | 65 µM | [1] |

| Leukemia | ||||

| Jurkat | T-cell Lymphoma | Proliferation Assay | Significant inhibition at 50 & 100 µM | [1][3] |

| AML-2/D100 | Acute Myeloid Leukemia (P-gp+) | Chemosensitization | 1.14 µM (with Vincristine) | [4] |

| Lung Cancer | ||||

| A549 | Lung Adenocarcinoma | Viability Assay | Reduced viability at 60 µM | [5] |

| Cervical & Colon | ||||

| HeLa | Cervical Carcinoma | XTT & LDH Assay | Dose-dependent decrease in viability | [6] |

| HT-29 | Colon Cancer | [3H] Thymidine Uptake | Moderate antiproliferative activity | [1] |

| Other Cancers | ||||

| HepG2 | Hepatocellular Carcinoma | MTT | Significant cell death induced | [7] |

| TJ-GBC2 | Gallbladder Adenocarcinoma | MTT | Dose-dependent inhibition | [8] |

| 293T | Human Embryonic Kidney | Resazurin Assay | 13.8 µg/ml | [1] |

Induction of Apoptosis and Cell Cycle Arrest

| Cell Line | Bioactive Effect | Key Markers / Observations | Concentration / Time | Citation |

| Jurkat | Apoptosis | Increased cleaved Caspase-3, -8, -9, PARP | 50-100 µM / 24-48h | [1][3] |

| Jurkat | Autophagy | Upregulation of LC3-II, Beclin-1; Downregulation of p62 | - | [3] |

| MCF7 & MDA-MB-231 | Apoptosis | Increased cleaved Caspase-3, -9; Decreased Bcl-2/Bax ratio | 120 µM | [2] |

| HeLa | Apoptosis | Increased Caspase-3, -8, -9; Increased ROS generation | At IC50 values | [6] |

| NSCLC Cells | Cell Cycle Arrest | G1 phase arrest; Increased p21 expression | 48h | [9] |

| T47D | Cell Cycle Arrest | S phase arrest (accumulation of 18.8-22.2%) | 40-60 µg/mL | [10] |

| HUVEC | Cell Cycle Arrest | G0/G1 phase arrest | - | [1] |

Anti-Angiogenic and Enzyme Inhibitory Activity

| Target/Assay | Bioactive Effect | IC50 Value / Effect | Citation |

| HUVEC Proliferation | Anti-Angiogenesis | IC50 = 24 µM | [1] |

| ISV Growth (Zebrafish) | Anti-Angiogenesis | Almost complete arrest at 30 µM | [1] |

| Porcine α-amylase | Enzyme Inhibition | IC50 = 1.13 mg/ml | [1] |

| α-glucosidase | Enzyme Inhibition | IC50 = 0.66 mg/ml |

Experimental Protocols

This section details the methodologies for key in-vitro experiments frequently cited in this compound research.

Cell Viability and Cytotoxicity (MTT Assay)

-

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cells (e.g., TJ-GBC2, MDA-MB-468) are seeded into 96-well plates at a density of approximately 3x10⁴ to 5x10⁴ cells/well and allowed to adhere overnight.[8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO). Cells are incubated for a specified period (typically 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: The supernatant is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 490-570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

-

Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.

-

Methodology:

-

Cell Treatment: Cells (e.g., Jurkat, A549) are cultured in 6-well plates and treated with desired concentrations of this compound for a specified duration (e.g., 48 hours).[5]

-

Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.[5]

-

Staining: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. To 100 µL of this suspension, 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution are added.[5]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Data Acquisition: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by a flow cytometer within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

-

Cell Cycle Analysis (PI Staining and Flow Cytometry)

-

Objective: To determine the effect of this compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Cell Treatment: Cells (e.g., NSCLC, T47D) are treated with this compound for the desired time (e.g., 48 hours).[9][10]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by adding them dropwise into ice-cold 70% ethanol while vortexing. Cells are then stored at -20°C overnight or longer.

-

Staining: The fixed cells are centrifuged, washed with PBS to remove ethanol, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Cells are incubated for 30 minutes in the dark at room temperature.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

-

Protein Expression Analysis (Western Blotting)

-

Objective: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Cell lysates are centrifuged to pellet debris, and the supernatant containing total protein is collected.[8]

-

Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., cleaved-caspase 3, p-AKT, β-catenin) overnight at 4°C.[2][8]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control like β-actin is used to ensure equal protein loading.[8]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental processes discussed in this compound research.

This compound-Induced Apoptosis Pathways

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Inhibition of Pro-Survival Signaling Pathways

Caption: this compound inhibits pro-survival PI3K/Akt and Wnt/β-catenin pathways.

Activation of Stress and Cell Cycle Arrest Pathways

Caption: this compound induces cell death via ROS/JNK and cell cycle arrest.

General Workflow for In-Vitro Bioactivity Assessment

Caption: Standard workflow for assessing this compound's in-vitro bioactivity.

References

- 1. Frontiers | this compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 2. This compound suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. This compound: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. This compound Induces Autophagic Cell Death through p53-Related AMPK/mTOR Signaling in Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jbuon.com [jbuon.com]

- 9. Identification of this compound as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. knepublishing.com [knepublishing.com]